molecular formula C19H20N2O4S B2931478 3,4-dimethoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868369-55-5

3,4-dimethoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2931478
CAS No.: 868369-55-5
M. Wt: 372.44
InChI Key: YSHQSZJCJJMRDO-VXPUYCOJSA-N
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Description

3,4-dimethoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with a molecular formula of C17H16N2O3S. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 3,4-dimethoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with appropriate amine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,4-dimethoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential biological activities, including antioxidant and antibacterial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

When compared to other similar compounds, 3,4-dimethoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide stands out due to its unique structural features and diverse applications. Similar compounds include:

  • 3,4-dimethoxy-N-(4-methylphenyl)benzamide
  • 3,6-dichloro-2-methoxy-N-(4-methylphenyl)benzamide
  • N-(2-(3,4-dimethoxy-phenyl)-ethyl)-4-methoxy-benzamide

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their chemical reactivity and applications.

Properties

IUPAC Name

3,4-dimethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-11-6-8-14(24-4)16-17(11)26-19(21(16)2)20-18(22)12-7-9-13(23-3)15(10-12)25-5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHQSZJCJJMRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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